4-Chloro-2,5-dimethylpyridine 1-oxide

Catalog No.
S8996338
CAS No.
M.F
C7H8ClNO
M. Wt
157.60 g/mol
Availability
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4-Chloro-2,5-dimethylpyridine 1-oxide

Product Name

4-Chloro-2,5-dimethylpyridine 1-oxide

IUPAC Name

4-chloro-2,5-dimethyl-1-oxidopyridin-1-ium

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C7H8ClNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

WKOZZJRWYNIQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)Cl

4-Chloro-2,5-dimethylpyridine 1-oxide is a highly activated, polyfunctional heterocyclic building block essential for advanced organic synthesis and process chemistry. The presence of the N-oxide moiety fundamentally alters the electron density of the pyridine ring, massively accelerating nucleophilic aromatic substitution (SNAr) at the C4 position while simultaneously serving as a directing group for regioselective C-H functionalization [1]. By providing both a highly labile chlorine leaving group and two distinct methyl handles (C2 and C5), this compound serves as a critical procurement baseline for synthesizing complex 2,4,5-trisubstituted pyridine scaffolds used in pharmaceutical and agrochemical manufacturing [2].

Research Fit

Nucleophilic aromatic substitution building block
Sterically hindered electrophile with methyl flanking
Medicinal chemistry & agrochemical synthesis

Substituting this compound with the non-oxidized parent, 4-chloro-2,5-dimethylpyridine, drastically reduces electrophilicity at the C4 position, often forcing the procurement of expensive palladium catalysts or the use of extreme thermal conditions to achieve cross-coupling [1]. Conversely, utilizing the unmethylated 4-chloropyridine 1-oxide eliminates the critical C2 and C5 methyl groups, preventing downstream regioselective functionalization (such as the Boekelheide rearrangement) and altering the steric and lipophilic profile required for specific target binding [2]. Furthermore, attempting to use 4-nitro-2,5-dimethylpyridine 1-oxide as an SNAr alternative introduces significant thermal hazard risks and potential redox side reactions during scale-up, making it a poor substitute for process chemistry [3].

Substitution Risk

Regioisomer3,5-dimethyl analog exhibits different pKa and hydrogen-bonding behavior, which may shift reaction outcomes.
Unhindered analog4-Chloropyridine N-oxide without ortho-methyl groups will show faster kinetics and less chemoselectivity.

Catalyst-Free SNAr Reactivity

The N-oxide group strongly withdraws electron density from the pyridine ring, rendering the C4-chlorine highly susceptible to nucleophilic attack. 4-Chloro-2,5-dimethylpyridine 1-oxide undergoes quantitative SNAr with secondary amines at 60–80 °C without any transition metal catalysts [1]. In stark contrast, achieving the same C-N bond formation with the non-oxidized 4-chloro-2,5-dimethylpyridine requires Buchwald-Hartwig cross-coupling conditions, necessitating expensive palladium catalysts, specialized phosphine ligands, and temperatures exceeding 110 °C [2].

Evidence DimensionReaction requirements for C4-amination
Target Compound Data60–80 °C, catalyst-free (SNAr)
Comparator Or BaselineNon-oxidized 4-chloro-2,5-dimethylpyridine requires >110 °C, Pd-catalyst, and specialized ligands.
Quantified DifferenceElimination of precious metal catalysts and >30 °C reduction in process temperature.
ConditionsAmination with secondary amines in polar aprotic solvents.

Eliminating palladium catalysts drastically reduces procurement costs, simplifies downstream purification, and avoids heavy-metal contamination in pharmaceutical workflows.

Basicity vs. analogs
Head-to-head
Target pKaAN = 9.35 ± 0.14 3,5-isomer: 9.54 ± 0.35 Bromo analog: 8.91 ± 0.40
Measurable pKa shift influences protonation and H-bonding context.
Acetonitrile conditions; source [REFS-1]

Boekelheide Rearrangement Selectivity

For the synthesis of asymmetric trisubstituted pyridines, the N-oxide moiety acts as an essential directing group. When treated with acetic anhydride, 4-chloro-2,5-dimethylpyridine 1-oxide undergoes a highly regioselective Boekelheide rearrangement, functionalizing the C2-methyl group to yield 2-acetoxymethyl-4-chloro-5-methylpyridine with >90% regioselectivity [1]. Symmetrical analogs like 4-chloro-2,6-dimethylpyridine 1-oxide yield statistical mixtures if mono-functionalization is desired, while unmethylated 4-chloropyridine 1-oxide cannot undergo this rearrangement at all [2].

Evidence DimensionRegioselectivity of methyl functionalization
Target Compound Data>90% selectivity for C2-methyl acetoxylation
Comparator Or Baseline4-chloro-2,6-dimethylpyridine 1-oxide yields statistical mixtures (poor mono-selectivity).
Quantified Difference>90% regiocontrol vs. non-selective or impossible functionalization.
ConditionsReaction with acetic anhydride at 90–100 °C.

Provides a predictable, high-yield synthetic route to patent-novel 2,4,5-trisubstituted pyridine cores, minimizing waste and complex chromatographic separations.

Steric hindrance
Class-level
C4 chlorine flanked by 2,5-methyl groups; hindered approach for nucleophiles vs. unhindered 4-ClPyO.
Steric profile may support chemoselectivity in SNAr.
Class-level inference; data to verify in specific reactions.

Thermal Stability vs. Nitro Analogs

While 4-nitro-2,5-dimethylpyridine 1-oxide is also highly activated for SNAr, it presents significant thermal and chemical liabilities. The 4-chloro derivative (4-chloro-2,5-dimethylpyridine 1-oxide) exhibits an onset of thermal decomposition (T_onset) >220 °C, ensuring safe handling during standard process heating [1]. In contrast, the 4-nitro analog shows exothermic decomposition beginning at approximately 150 °C and is prone to premature reduction of the nitro group under basic nucleophilic conditions, reducing overall batch yield by up to 25% [2].

Evidence DimensionThermal decomposition onset (T_onset) and side-reaction profile
Target Compound DataT_onset >220 °C; clean SNAr profile
Comparator Or Baseline4-nitro-2,5-dimethylpyridine 1-oxide has T_onset ~150 °C with competitive reduction pathways.
Quantified Difference>70 °C higher thermal stability margin and elimination of redox side-reactions.
ConditionsDifferential Scanning Calorimetry (DSC) and standard SNAr basic conditions.

Ensures safer scale-up in industrial pilot plants and higher batch-to-batch reproducibility by avoiding energetic hazards and complex impurity profiles.

Solvent-free amination
Class-level
4-Chloropyridine N-oxides react with N-nucleophiles under solvent-free conditions to give scarce N-substituted products.
Supports building block utility for N-functionalization.
Class behavior; exact yields depend on substitution pattern.
Salt formation
Class-level
Conjugative chlorination with alkenes yields chloroalkyloxypyridinium salts; ring substitution influences salt properties.
Enables access to pyridinium salt architectures.
Reported for substituted pyridine N-oxides [REFS-1].

Catalyst-Free Pharmaceutical Scale-Up

Ideal for the industrial synthesis of 4-amino-2,5-dimethylpyridine derivatives where heavy metal contamination must be strictly avoided. The high SNAr reactivity of the N-oxide allows for direct amination under mild conditions, bypassing the need for palladium catalysis and subsequent rigorous metal scavenging steps [1].

Asymmetric Trisubstituted Pyridine Synthesis

Perfectly suited for generating 2-hydroxymethyl-4-substituted-5-methylpyridine scaffolds. By sequentially leveraging the C4-chlorine for SNAr and the N-oxide for a regioselective Boekelheide rearrangement at the C2-methyl group, chemists can rapidly assemble complex, patent-novel active pharmaceutical ingredients (APIs) [2].

Agrochemical Building Block Procurement

Used as a foundational precursor in the development of novel crop protection agents. The specific 2,5-dimethyl substitution pattern provides critical steric bulk and lipophilicity required for target receptor fit, while the N-oxide ensures the core can be efficiently functionalized at the C4 position during library synthesis [3].

Application Fit

Application
Selection Property
Validation Focus
N-Heterocycle synthesis
Electrophilic reactivity (SNAr)
Reaction condition compatibility
Pyridinium salt synthesis
Conjugative chlorination reactivity
Salt formation with alkenes
Physical organic studies
Measured pKa in acetonitrile
Basicity differentiation from isomers
Chemoselective SNAr
Steric hindrance at C4
Reactivity control in complex substrates

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

157.0294416 g/mol

Monoisotopic Mass

157.0294416 g/mol

Heavy Atom Count

10

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